Methyl 4-chloro-6-nitroquinoline-2-carboxylate Methyl 4-chloro-6-nitroquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 259196-22-0
VCID: VC3843650
InChI: InChI=1S/C11H7ClN2O4/c1-18-11(15)10-5-8(12)7-4-6(14(16)17)2-3-9(7)13-10/h2-5H,1H3
SMILES: COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl
Molecular Formula: C11H7ClN2O4
Molecular Weight: 266.64 g/mol

Methyl 4-chloro-6-nitroquinoline-2-carboxylate

CAS No.: 259196-22-0

Cat. No.: VC3843650

Molecular Formula: C11H7ClN2O4

Molecular Weight: 266.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-6-nitroquinoline-2-carboxylate - 259196-22-0

Specification

CAS No. 259196-22-0
Molecular Formula C11H7ClN2O4
Molecular Weight 266.64 g/mol
IUPAC Name methyl 4-chloro-6-nitroquinoline-2-carboxylate
Standard InChI InChI=1S/C11H7ClN2O4/c1-18-11(15)10-5-8(12)7-4-6(14(16)17)2-3-9(7)13-10/h2-5H,1H3
Standard InChI Key MLNZGLXWSKPMPQ-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl
Canonical SMILES COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 4-chloro-6-nitroquinoline-2-carboxylate is systematically named according to IUPAC guidelines as methyl 4-chloro-6-nitroquinoline-2-carboxylate. Its molecular structure consists of a quinoline backbone substituted with a chlorine atom at position 4, a nitro group at position 6, and a methyl ester at position 2 . The compound’s canonical SMILES representation is COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl, which encodes its stereoelectronic configuration .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number259196-22-0
Molecular FormulaC11H7ClN2O4\text{C}_{11}\text{H}_{7}\text{ClN}_{2}\text{O}_{4}
Molecular Weight266.64 g/mol
IUPAC Namemethyl 4-chloro-6-nitroquinoline-2-carboxylate
SMILESCOC(=O)C1=NC2=C(C=C(C=C2)N+[O-])C(=C1)Cl

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies of structurally similar quinoline derivatives, such as methyl 6-chloro-4-hydroxy-2-(methylthio)quinoline-3-carboxylate, reveal distinct proton environments. For instance, the methyl ester group typically resonates near δ 3.9–4.1 ppm in 1H^1\text{H}-NMR, while aromatic protons appear between δ 7.4–9.1 ppm depending on substituent effects . Although direct crystallographic data for this compound are unavailable, computational models predict a planar quinoline ring system with substituents influencing electron distribution and intermolecular interactions .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of methyl 4-chloro-6-nitroquinoline-2-carboxylate follows a multi-step protocol:

  • Quinoline Core Formation: Initial construction of the quinoline backbone via Skraup or Doebner-Miller reactions using aniline derivatives.

  • Nitration: Introduction of the nitro group at position 6 using nitric acid or nitronium tetrafluoroborate under controlled conditions .

  • Chlorination: Electrophilic substitution or radical chlorination to introduce chlorine at position 4.

  • Esterification: Reaction with methanol in the presence of acid catalysts to form the methyl ester at position 2 .

Table 2: Comparative Synthesis Conditions for Quinoline Derivatives

StepReagents/ConditionsYield (%)Reference
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C65–75
ChlorinationCl2\text{Cl}_2, FeCl3_3 catalyst80–85
EsterificationCH3OH\text{CH}_3\text{OH}, H2_2SO4_4, reflux90–95

Optimization Challenges

Key challenges include regioselectivity during nitration and chlorination, as competing reactions may yield positional isomers. For example, methyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS 103646-11-3) represents a structural isomer differing in substituent positions . Purification via column chromatography or recrystallization is critical to isolate the desired product .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of related compounds, such as methyl 6-chloro-4-hydroxyquinoline-3-carboxylate, reveals melting points near 158–159°C . While direct data for this compound are unavailable, its molecular weight and substituent effects suggest a similar thermal profile.

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